(S)-4-(3-Chlorophenyl)pyrrolidin-2-one
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Overview
Description
(S)-4-(3-Chlorophenyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone structure. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
(S)-4-(3-Chlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Chlorophenyl)pyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
4-(3-Chlorophenyl)pyrrolidin-2-one: The racemic mixture containing both enantiomers.
4-(3-Bromophenyl)pyrrolidin-2-one: A similar compound with a bromine substituent instead of chlorine.
Uniqueness
(S)-4-(3-Chlorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the 3-chlorophenyl group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1384268-54-5 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(4S)-4-(3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
YGKWZVARCHRFLH-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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